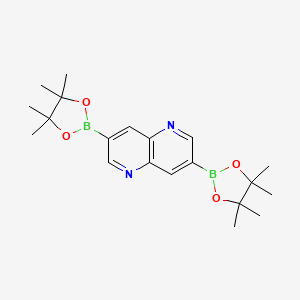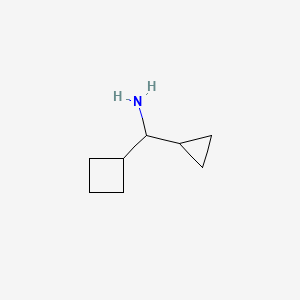
4-Acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide is a complex organic compound that features both benzamide and thiophene moieties
Wissenschaftliche Forschungsanwendungen
4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
The primary targets of 4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide are Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2) . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact and less transcriptionally active chromatin structure .
Mode of Action
This compound acts as a selective inhibitor of HDAC1 and HDAC2 . It binds to these enzymes with high affinity, with Ki values of 0.2 and 1.5 nM respectively . By inhibiting the deacetylase activity of HDAC1 and HDAC2, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription .
Biochemical Pathways
The inhibition of HDAC1 and HDAC2 affects multiple biochemical pathways involved in gene expression. The exact pathways and their downstream effects can vary depending on the specific genes that are upregulated due to the increased histone acetylation. Hdac inhibitors are generally associated with effects on cell cycle regulation, apoptosis, and differentiation .
Pharmacokinetics
The compound’s solubility in dmso and in a mixture of dmso and sbe-β-cd in saline suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its impact on gene expression. By inhibiting HDAC1 and HDAC2, it could potentially upregulate the expression of various genes, leading to changes in cellular functions such as cell cycle progression, apoptosis, and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide typically involves multi-step organic reactions. One common method involves the acylation of aniline derivatives with acetic anhydride to form acetamido compounds, followed by further functionalization to introduce the thiophene ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide: Shares structural similarities but differs in the position of the thiophene ring.
4-acetamido-N-(2-nitro-5-(thiophen-2-yl)phenyl)benzamide: Contains a nitro group instead of an amino group, leading to different chemical properties.
Uniqueness
4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
4-acetamido-N-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)20-14-6-4-13(5-7-14)17(23)19-9-8-18-16(22)11-15-3-2-10-24-15/h2-7,10H,8-9,11H2,1H3,(H,18,22)(H,19,23)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCOCQQEAFNUMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2354783.png)


![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)
![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2354797.png)
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)
